2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid
Overview
Description
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The precursor, di-tert-butyl dicarbonate, is a common reagent used for this purpose . The reaction conditions often involve mild bases and solvents like dichloromethane to facilitate the nucleophilic addition-elimination process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-(1-(((tert-butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid: Similar in structure but with different substituents.
(2S)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid: Another Boc-protected amino acid derivative.
Uniqueness
2-(1-((Tert-butoxycarbonyl)(methyl)amino)cyclopropyl)acetic acid is unique due to its cyclopropyl ring, which imparts rigidity and influences its reactivity. The Boc group provides a convenient handle for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBMTBLHTGBEMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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